molecular formula C16H17ClN4O5 B3747069 ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

Cat. No.: B3747069
M. Wt: 380.78 g/mol
InChI Key: OSFIAMBQVBOIAH-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, nitro, and benzamido groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the chloro and nitro groups: Chlorination and nitration reactions are carried out using reagents such as thionyl chloride and nitric acid, respectively.

    Benzamido group attachment: This step involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products

    Amino derivative: Formed from the reduction of the nitro group.

    Substituted pyrazole: Formed from nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, while the benzamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[4-[(4-chloro-3-nitrobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5/c1-4-26-14(22)8-20-10(3)15(9(2)19-20)18-16(23)11-5-6-12(17)13(7-11)21(24)25/h5-7H,4,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFIAMBQVBOIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
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ETHYL 2-[4-(4-CHLORO-3-NITROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE

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